molecular formula C17H20N2O2 B2937899 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine CAS No. 866149-58-8

4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine

Cat. No.: B2937899
CAS No.: 866149-58-8
M. Wt: 284.359
InChI Key: NEGWVOCMCNSNMH-UHFFFAOYSA-N
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Description

4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a benzoyl group and a methylated pyrrole moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Benzoylation: The pyrrole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Morpholine Substitution: The final step involves the substitution of the benzoylated pyrrole with morpholine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and morpholine rings.

    Reduction: Reduced forms of the benzoyl group, potentially leading to alcohols.

    Substitution: Substituted derivatives at the benzoyl group.

Scientific Research Applications

4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]piperazine: Similar structure but with a piperazine ring instead of morpholine.

    4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

4-[(4-Benzoyl-1-methyl-1H-pyrrol-2-yl)methyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the benzoyl and pyrrole moieties further enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

[1-methyl-5-(morpholin-4-ylmethyl)pyrrol-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-18-12-15(17(20)14-5-3-2-4-6-14)11-16(18)13-19-7-9-21-10-8-19/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGWVOCMCNSNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1CN2CCOCC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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